

Selectivity profile of 1-Benzyl-7-bromo-1H-indazole compared to other indazoles

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Compound of Interest

Compound Name: 1-Benzyl-7-bromo-1H-indazole

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A Comparative Guide to the Kinase Selectivity of Indazole-Based TAM Inhibitors

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. Its privileged structure is adept at forming critical hydrogen bonds within the ATP-binding pocket of numerous kinases, yet subtle modifications to the ring system can profoundly alter the selectivity profile. This guide provides a comparative analysis of "Indazole-Compound X," a representative **1-Benzyl-7-bromo-1H-indazole** analog designed as a potent inhibitor of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, against UNC2025, a well-characterized clinical candidate with a distinct selectivity profile. We will dissect their comparative kinase inhibition data, outline the experimental protocols required to generate such profiles, and discuss the downstream signaling implications, providing researchers with a framework for evaluating and designing next-generation indazole-based inhibitors.

Introduction: The Indazole Scaffold in TAM Kinase Inhibition

The TAM family of receptor tyrosine kinases—TYRO3, AXL, and MERTK—are crucial regulators of immune homeostasis and cellular phagocytosis.[1][2] However, their aberrant activation is a key driver in numerous pathologies, including cancer progression, metastasis,

and the development of therapeutic resistance.[3][4] This has made them high-value targets for therapeutic intervention. The indazole core has proven to be a highly effective scaffold for targeting these kinases.[5][6][7] Its bicyclic aromatic structure provides a rigid framework for orienting substituents to achieve high-affinity binding, while the nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors with the kinase hinge region.

This guide focuses on a comparative analysis between two distinct indazole-based inhibitors to illustrate how structural modifications dictate selectivity:

- Indazole-Compound X: A representative potent AXL/MERTK inhibitor based on a **1-Benzyl-7-bromo-1H-indazole** scaffold. This compound exemplifies a class of inhibitors designed for potent and relatively balanced inhibition of the key TAM family members involved in oncology.
- UNC2025: A well-documented and highly selective dual MERTK/FLT3 inhibitor.[8][9][10] Its profile highlights a different therapeutic strategy, where high selectivity for specific kinases is desired to minimize off-target effects.

Understanding the nuances of their selectivity is critical for predicting therapeutic windows, potential toxicities, and efficacy in different disease contexts.

Comparative Selectivity Profile Analysis

The selectivity of a kinase inhibitor is rarely absolute. A comprehensive understanding requires profiling against a broad panel of kinases. The data below, presented for comparative purposes, summarizes the inhibitory activity (IC₅₀ values) of Indazole-Compound X and UNC2025 against key members of the TAM family and other relevant kinases.

Kinase Target	Indazole-Compound X (IC50, nM)	UNC2025 (IC50, nM)	Selectivity Notes
AXL	1.5	122	Compound X is highly potent against AXL, while UNC2025 is >80-fold less active. [8] [9]
MERTK	0.9	0.74	Both compounds are highly potent inhibitors of MERTK. [9] [11]
TYRO3	15	5.83	Both compounds show activity against TYRO3, with UNC2025 being slightly more potent. [10] [11]
FLT3	250	0.8	UNC2025 is an exceptionally potent FLT3 inhibitor, a key feature of its profile. [8] [9]
KIT	310	8.18	UNC2025 shows moderate activity against KIT, while Compound X is significantly less potent. [10] [11]
MET	850	364	Both compounds are significantly less active against MET compared to their primary targets. [10] [11]

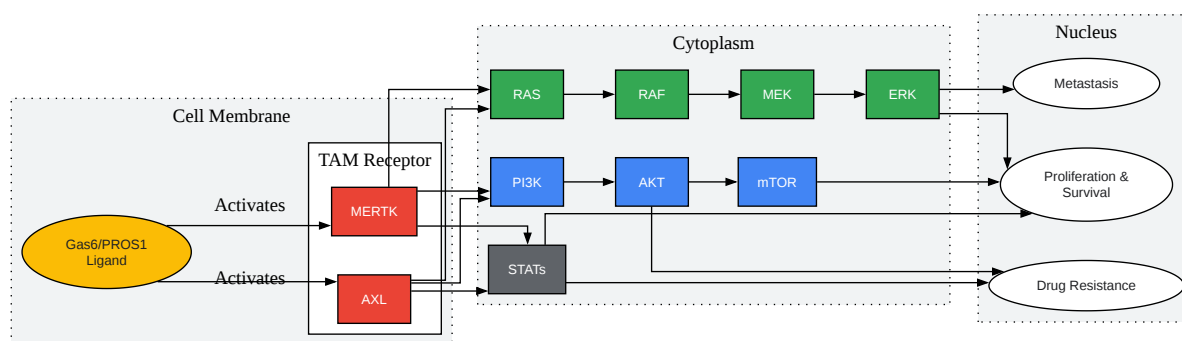
Expert Interpretation:

The data clearly illustrates two different design strategies. Indazole-Compound X demonstrates a profile of a potent pan-TAM inhibitor, with high nanomolar affinity for both AXL and MERTK. This profile may be advantageous in cancers where both AXL and MERTK signaling contribute to drug resistance and metastasis.[3] The bromine at the 7-position and the benzyl group at the N-1 position are critical for establishing potent interactions within the ATP pockets of these kinases.

In contrast, UNC2025 is a highly selective MERTK inhibitor, with over 45-fold selectivity for MERTK over AXL.[8][9] Critically, it also potently inhibits FLT3, a key target in Acute Myeloid Leukemia (AML).[8] This dual MERTK/FLT3 profile makes it a tailored candidate for specific hematological malignancies where both pathways are active.

Signaling Pathway Context: TAM Family Kinases

To appreciate the functional consequences of selective versus pan-TAM inhibition, it is essential to understand their role in downstream signaling. Upon binding their ligands (Gas6 or Protein S), TAM receptors dimerize and autophosphorylate, activating multiple oncogenic pathways.[1][12]



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Caption: Simplified TAM signaling pathways activated by AXL and MERTK.

By inhibiting AXL and/or MERTK, both Indazole-Compound X and UNC2025 can block these downstream cascades, leading to reduced tumor cell proliferation, survival, and a potential reversal of drug resistance.

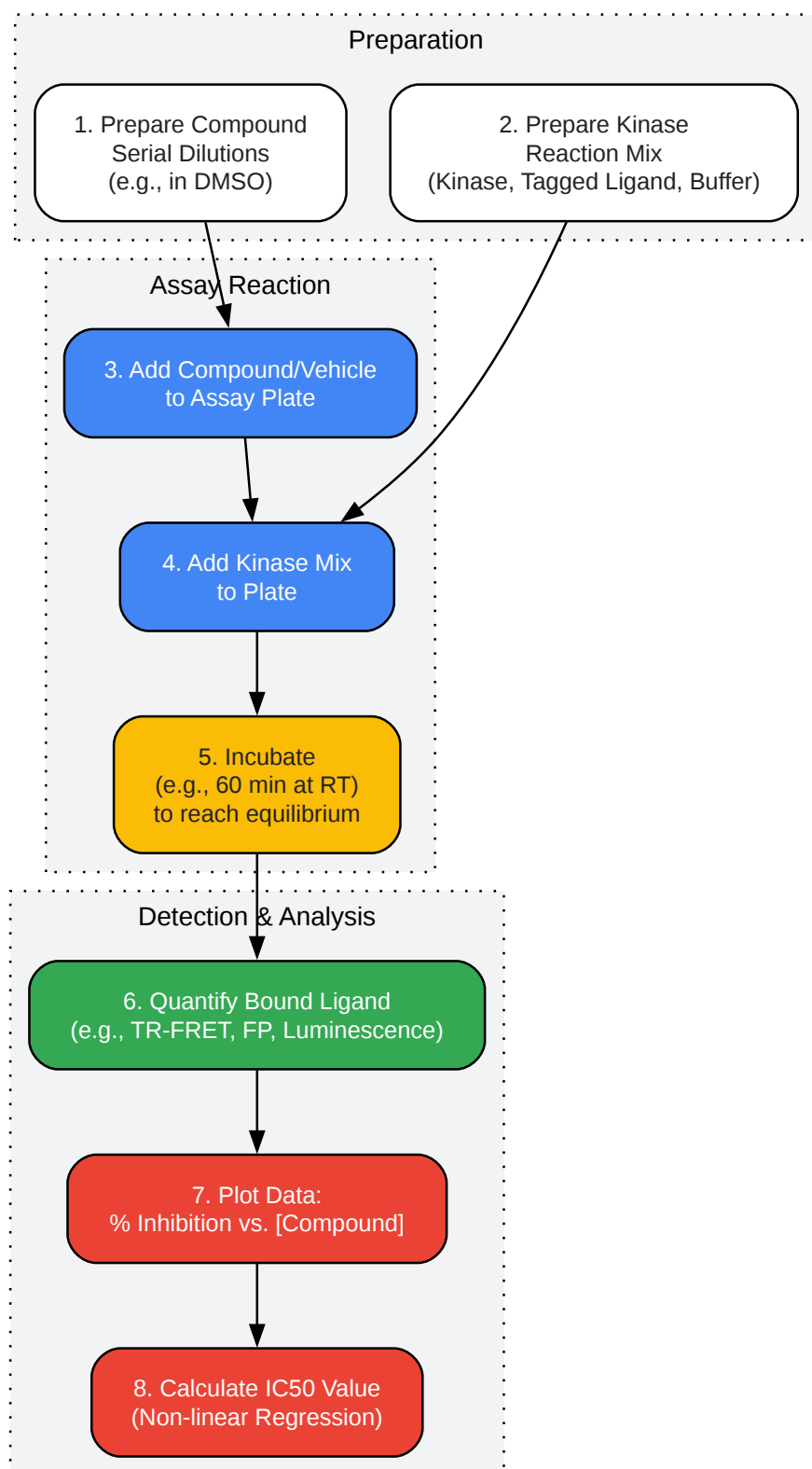
Experimental Protocols for Kinase Selectivity Profiling

The generation of reliable selectivity data is predicated on robust and standardized experimental design. A common and effective method is the in vitro competitive binding assay.

Principle of the Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, high-affinity, tagged ligand from the ATP-binding site of a kinase. The amount of tagged ligand that remains bound is inversely proportional to the potency of the test compound.

Workflow Diagram



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Caption: Standard workflow for an in vitro kinase competitive binding assay.

Step-by-Step Methodology

- Compound Preparation:
 - a. Prepare a 10 mM stock solution of the test indazole compound (e.g., Indazole-Compound X) in 100% DMSO.
 - b. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations. This is the source plate.
 - c. Further dilute the source plate into an intermediate plate using the appropriate assay buffer to minimize the final DMSO concentration (typically $\leq 1\%$).
- Assay Plate Setup:
 - a. Dispense a small volume (e.g., 5 μ L) of the diluted compounds from the intermediate plate into the wells of a low-volume 384-well assay plate.
 - b. Include control wells containing only DMSO vehicle (for 0% inhibition control) and wells without kinase (for background).
- Kinase Reaction:
 - a. Prepare a master mix of the kinase reaction components in assay buffer. This mix will contain the recombinant kinase enzyme and the affinity-tagged tracer ligand at a pre-determined concentration (typically at its K_d).
 - b. Dispense the kinase reaction mix (e.g., 5 μ L) into all wells of the assay plate to initiate the reaction.
- Incubation:
 - a. Briefly centrifuge the plate to ensure all components are mixed.
 - b. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium. Protect from light if using a fluorescent tracer.

- Detection:
 - a. Read the plate on a suitable plate reader. The detection method depends on the assay technology (e.g., Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization).
 - b. The signal generated is proportional to the amount of tracer bound to the kinase.
- Data Analysis:
 - a. Convert the raw signal data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
 - b. Plot the percent inhibition against the logarithm of the compound concentration.
 - c. Fit the resulting dose-response curve using a four-parameter logistic model (non-linear regression) to determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition.

Conclusion and Future Directions

This guide demonstrates that while sharing a common indazole scaffold, kinase inhibitors like the representative Indazole-Compound X and the clinical candidate UNC2025 can possess dramatically different selectivity profiles. Indazole-Compound X exemplifies a pan-TAM inhibitor, potentially effective in solid tumors driven by both AXL and MERTK. UNC2025 represents a highly selective MERTK/FLT3 inhibitor, a profile specifically tailored for diseases like AML.^{[8][13]}

The choice between a selective versus a multi-targeted approach is a central question in drug development. A multi-targeted inhibitor may offer broader efficacy but carries a higher risk of off-target toxicities. Conversely, a highly selective inhibitor may have a cleaner safety profile but could be susceptible to resistance via pathway redundancy. The detailed experimental protocols provided herein offer a validated system for researchers to accurately determine these selectivity profiles, enabling informed decisions in the rational design and progression of novel indazole-based therapeutics.

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